molecular formula C12H18N2O2 B8307456 N-[6-(1-Hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide

N-[6-(1-Hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide

Cat. No. B8307456
M. Wt: 222.28 g/mol
InChI Key: FRZSDXSPZZUHGM-UHFFFAOYSA-N
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Patent
US08557849B2

Procedure details

A solution of N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide (2 g, 7.77 mmol, 1 eq.) in 25 ml of THF was cooled to −78° C. and n-BuLi (1.6 M, 9.72 ml, 15.55 mmol) was added dropwise. After 1 h, acetaldehyde (0.376 g, 8.55 mmol, 1.1 eq.) was added and the mixture was warmed to 0° C. within 1 h. The reaction was quenched with H2O, and diluted with EtOAc. The aqueous layer was separated and extracted with EtOAc. The organics were combined, dried over MgSO4 and concentrated. The crude material was purified by chromatography on silica gel to give N-[6-(1-hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide (1.45 g, 83% yield) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
9.72 mL
Type
reactant
Reaction Step Two
Quantity
0.376 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])[CH:5]=[CH:4][CH:3]=1.[Li]CCCC.[CH:20](=[O:22])[CH3:21]>C1COCC1>[OH:22][CH:20]([C:2]1[N:7]=[C:6]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])[CH:5]=[CH:4][CH:3]=1)[CH3:21]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)NC(C(C)(C)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.72 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.376 g
Type
reactant
Smiles
C(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with H2O
ADDITION
Type
ADDITION
Details
diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C)C1=CC=CC(=N1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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